molecular formula C21H26N2O3S B2535662 N'-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide CAS No. 1091418-08-4

N'-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide

Cat. No.: B2535662
CAS No.: 1091418-08-4
M. Wt: 386.51
InChI Key: CZZONSXLNGZKQZ-UHFFFAOYSA-N
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Description

N’-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the core structures, which are then linked through amide bond formation. Common reagents used in these reactions include carboxylic acids, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce primary or secondary amines.

Scientific Research Applications

N’-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for N’-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved might include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N’-[4-(propan-2-yl)phenyl]-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}ethanediamide apart is its unique combination of aromatic and heterocyclic structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N'-(4-propan-2-ylphenyl)-N-[(4-thiophen-2-yloxan-4-yl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-15(2)16-5-7-17(8-6-16)23-20(25)19(24)22-14-21(9-11-26-12-10-21)18-4-3-13-27-18/h3-8,13,15H,9-12,14H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZONSXLNGZKQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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